N-{3-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{3-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that features a benzodioxole moiety, a pyrazole ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps
Benzodioxole Formation: The benzodioxole moiety can be synthesized through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone using basic or acidic catalysis.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone under reflux conditions.
Methanesulfonamide Introduction: The final step involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{3-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves the inhibition of specific enzymes and pathways. The compound targets enzymes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth . It binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-{3-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-28(22,23)20-14-5-3-4-12(8-14)15-10-16(21(19-15)29(2,24)25)13-6-7-17-18(9-13)27-11-26-17/h3-9,16,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCKXMVIWVZZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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